

Technical Support Center: Enhancing MA-Free Perovskite Solar Cells with PFN-Br

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Compound of Interest

Compound Name: PFN-Br

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This technical support center provides researchers, scientists, and professionals in drug development with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for utilizing **PFN-Br** to improve the performance of methylammonium-free (MA-free) perovskite solar cells.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and characterization of MA-free perovskite solar cells incorporating a **PFN-Br** interlayer.

Problem/Observation	Potential Cause(s)	Troubleshooting Steps & Solutions
Low Power Conversion Efficiency (PCE)	<ul style="list-style-type: none">- Poor perovskite film quality (pinholes, small grains).- Mismatched energy levels between the hole transport layer (HTL) and the perovskite.- Inefficient charge extraction at the HTL/perovskite interface.- High defect density at the interface or in the bulk perovskite.	<ul style="list-style-type: none">- Optimize PFN-Br concentration: Start with a concentration of 0.5 mg/mL in methanol and adjust as needed. An excessively thick layer can increase series resistance.^[1]- Improve perovskite film morphology: Ensure a uniform and pinhole-free perovskite layer by optimizing the spin-coating process and anti-solvent treatment.^[2]- Verify energy level alignment: PFN-Br helps to better align the energy levels between the HTL (e.g., PTAA) and the perovskite layer, reducing the energy barrier for hole extraction.^[3]
Low Open-Circuit Voltage (Voc)	<ul style="list-style-type: none">- High recombination rates at the HTL/perovskite interface.- Large energy level mismatch between the HTL and the perovskite valence band.^[3]- Defects at the perovskite surface acting as recombination centers.	<ul style="list-style-type: none">- Ensure a continuous PFN-Br layer: A uniform PFN-Br interlayer passivates surface defects and reduces non-radiative recombination.^[4]- Doping of PFN-Br into the perovskite: This can raise the valence band maximum (VBM) of the perovskite, leading to a better energy level match with the HTL and an increased Voc.^[3]
Low Short-Circuit Current Density (Jsc)	<ul style="list-style-type: none">- Inefficient charge extraction from the perovskite to the HTL.- Poor light absorption	<ul style="list-style-type: none">- Optimize PFN-Br layer thickness: An optimal PFN-Br layer facilitates efficient charge

	due to a thin or non-uniform perovskite layer.- Charge recombination within the device.	extraction.[4]- Enhance perovskite crystallinity: A highly crystalline perovskite layer with large grains improves charge transport and collection.[1]
Low Fill Factor (FF)	- High series resistance.- High shunt resistance due to pinholes or defects in the perovskite film.	- Optimize the thickness of all layers: Excessively thick layers, including the PFN-Br, can increase series resistance.- Improve film quality: A dense and uniform perovskite film minimizes shunt pathways.
Poor Film Wettability of Perovskite Precursor on HTL	- Hydrophobic nature of the HTL (e.g., PTAA).	- Utilize a PFN-Br interlayer: PFN-Br has been shown to improve the wettability of the substrate for the perovskite precursor solution, leading to better film formation.[1]
Device Hysteresis	- Ion migration within the perovskite layer.- Charge trapping at interfaces.	- Passivate defects with PFN-Br: By passivating interfacial defects, PFN-Br can help to reduce charge accumulation and mitigate hysteresis.

Frequently Asked Questions (FAQs)

1. What is the primary role of **PFN-Br** in MA-free perovskite solar cells?

PFN-Br, a conjugated polyelectrolyte, primarily functions as an interfacial layer between the hole transport layer (HTL), such as PTAA, and the MA-free perovskite absorber. Its key roles are:

- Improving Energy Level Alignment: **PFN-Br** can raise the valence band maximum (VBM) of the perovskite, leading to a more favorable energy level alignment with the highest occupied

molecular orbital (HOMO) of the HTL. This reduces the energy barrier for efficient hole extraction.[3]

- **Passivating Defects:** It can passivate defects at the perovskite surface, which reduces non-radiative recombination and consequently decreases the open-circuit voltage (Voc) deficit.[4]
- **Enhancing Charge Extraction and Transport:** By creating a better-aligned interface, **PFN-Br** facilitates more efficient extraction and transport of charge carriers.[3][4]
- **Improving Film Morphology:** It can improve the wettability of the HTL surface, promoting the formation of a more uniform and higher-quality perovskite film.[1]

2. What is the typical device architecture for using **PFN-Br** in MA-free perovskite solar cells?

PFN-Br is most commonly used in an inverted p-i-n planar architecture. A typical device structure is:

ITO / HTL (e.g., PTAA) / **PFN-Br** / MA-free Perovskite / ETL (e.g., C60 or PCBM) / BCP / Metal Electrode (e.g., Cu or Ag)[1][3]

3. What is a typical concentration for the **PFN-Br** solution?

A commonly reported concentration for the **PFN-Br** solution is 0.5 mg/mL in methanol.[1] However, the optimal concentration may vary depending on the specific experimental conditions and should be optimized.

4. How does **PFN-Br** specifically improve the performance of MA-free perovskite compositions like FA_{0.83}Cs_{0.17}PbI_{2.7}Br_{0.3}?

For MA-free compositions such as FA_{0.83}Cs_{0.17}PbI_{2.7}Br_{0.3}, the valence band maximum (VBM) can be significantly lower (-5.8 eV) compared to traditional MA-containing perovskites. This creates a large energy mismatch with common HTLs like PTAA. Doping **PFN-Br** into the perovskite has been shown to raise the VBM, leading to a much-improved energy level alignment, a 60 mV increase in Voc, and a significant boost in overall device efficiency to over 20%.[3]

5. Can **PFN-Br** also be used with other types of perovskite solar cells?

Yes, **PFN-Br** is a versatile interfacial material and has been used to improve the performance of various types of organic and perovskite solar cells, including those with different perovskite compositions and device architectures.[5]

Performance Data with PFN-Br

The following tables summarize the quantitative improvements observed in MA-free perovskite solar cells with the incorporation of a **PFN-Br** interlayer.

Table 1: Performance Improvement with **PFN-Br** Interlayer

Perovskite Composition	HTL	Interlayer	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
FA0.83Cs0.17PbI _{2.7} Br _{0.3}	PTAA	None	1.06	22.5	78	18.6	[3]
FA0.83Cs0.17PbI _{2.7} Br _{0.3}	PTAA	PFN-Br	1.12	22.8	79	20.32	[3]
Cs _{0.05} (FA _{0.83} MA _{0.17}) _{0.95} Pb(I _{0.9} Br _{0.1}) ₃	Spiro-TTB	None	1.07	19.52	72.87	15.2	[1]
Cs _{0.05} (FA _{0.83} MA _{0.17}) _{0.95} Pb(I _{0.9} Br _{0.1}) ₃	Spiro-TTB	PFN-P1*	1.09	22.68	76.03	18.8	[1]

*PFN-P1 is a similar conjugated polyelectrolyte to **PFN-Br**.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the fabrication of an inverted p-i-n MA-free perovskite solar cell with a **PFN-Br** interlayer.

Substrate Cleaning

- Sequentially clean pre-patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun.
- Treat the substrates with UV-ozone for 20 minutes immediately before use.

Hole Transport Layer (HTL) Deposition

- Prepare a PTAA solution (e.g., 10 mg/mL in toluene).
- Spin-coat the PTAA solution onto the cleaned ITO substrates at 6000 rpm for 30 seconds.
- Anneal the substrates at 100°C for 10 minutes on a hotplate in a nitrogen-filled glovebox.

PFN-Br Interlayer Deposition

- Prepare a **PFN-Br** solution (0.5 mg/mL in methanol).
- Spin-coat the **PFN-Br** solution onto the PTAA layer at 5000 rpm for 30 seconds.
- Anneal the substrates at 100°C for 5 minutes.

MA-Free Perovskite Layer Deposition (FA_{0.83}Cs_{0.17}PbI_{2.7}Br_{0.3})

- Prepare the perovskite precursor solution by dissolving FAI, CsI, PbI₂, and PbBr₂ in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
- Spin-coat the perovskite precursor solution onto the **PFN-Br** layer in a two-step program:
 - 1000 rpm for 10 seconds.

- 4000 rpm for 30 seconds.
- During the second step, at approximately 10 seconds before the end, dispense an anti-solvent (e.g., 100 μ L of chlorobenzene) onto the center of the spinning substrate.
- Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.

Electron Transport Layer (ETL) Deposition

- Prepare a C60 or PCBM solution (e.g., 20 mg/mL in chlorobenzene).
- Spin-coat the ETL solution onto the perovskite layer at 2000 rpm for 30 seconds.
- Anneal at 80°C for 10 minutes.

Buffer Layer and Electrode Deposition

- Deposit a thin layer of BCP (Bathocuproine) (~8 nm) via thermal evaporation.
- Deposit the metal electrode (e.g., 100 nm of Copper or Silver) via thermal evaporation under high vacuum ($<10^{-6}$ Torr).

Visualizations



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Caption: Experimental workflow for the fabrication of an inverted p-i-n MA-free perovskite solar cell with a **PFN-Br** interlayer.



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